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Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Cat. No.: B15220558
M. Wt: 117.15 g/mol
InChI Key: RVXDNESKZYUPKO-WHFBIAKZSA-N
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Description

Contextual Significance of Azetidine (B1206935) Scaffolds in Contemporary Organic Synthesis

Azetidine scaffolds are considered "privileged" structures in medicinal chemistry and organic synthesis. rsc.org Their significance stems from a combination of factors, including their inherent ring strain, which can be harnessed for unique chemical transformations, and their ability to introduce conformational rigidity into larger molecules. rsc.org The four-membered ring is more stable than the highly reactive three-membered aziridine (B145994) ring, yet it possesses sufficient strain (approximately 25.4 kcal/mol) to participate in ring-opening and ring-expansion reactions that are not as readily accessible with larger, less strained rings like pyrrolidines. rsc.org

In contemporary organic synthesis, azetidines serve as versatile building blocks for the construction of more complex nitrogen-containing molecules, such as alkaloids and amino acids. uni-muenchen.de The defined spatial orientation of substituents on the rigid azetidine ring can lead to enhanced binding affinity and selectivity for biological targets. This has led to the incorporation of the azetidine motif into a number of approved drugs. rsc.org The development of stereoselective methods for the synthesis of substituted azetidines is an active area of research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. uni-muenchen.de

Historical Trajectories of Research Pertaining to Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol and Related Azetidine Diols

While specific historical research on this compound is not extensively documented in publicly available literature, the broader history of azetidine synthesis provides a context for its development. The first synthesis of the parent azetidine ring was reported in the late 19th century. magtech.com.cn However, for much of the 20th century, research into functionalized azetidines was less prevalent compared to other nitrogen heterocycles, largely due to challenges in their synthesis. lookchem.com

A significant advancement in the field was the development of methods for the stereocontrolled synthesis of substituted azetidines. Research into azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid, spurred interest in the synthesis of other functionalized azetidines. oup.com The synthesis of azetidine-2,4-dicarboxylic acids, which are direct precursors to diols like this compound, has been a key area of investigation. semanticscholar.org These dicarboxylic acids can be synthesized with good stereocontrol, allowing for the preparation of specific stereoisomers. semanticscholar.orgnih.govnih.govumt.edu The reduction of these dicarboxylic acids or their corresponding esters would then yield the desired azetidine diols. The development of synthetic routes to cis-2,4-disubstituted azetidines has been particularly important for creating scaffolds with specific spatial arrangements of functional groups. lookchem.comsemanticscholar.org

Fundamental Structural Elements and Their Implications for Stereochemical Studies of this compound

The structure of this compound is characterized by a four-membered azetidine ring with hydroxymethyl groups at the C2 and C4 positions. The "(2S,4S)" designation indicates that both hydroxymethyl groups are on the same face of the ring, resulting in a cis relative stereochemistry. The "Rel" notation signifies that the compound is a racemic mixture of the (2S,4S) and (2R,4R) enantiomers.

This specific stereochemical arrangement has significant implications for its physical, chemical, and biological properties. The cis orientation of the substituents creates a concave molecular surface, which can be exploited in applications such as asymmetric catalysis, where the azetidine can act as a chiral ligand. semanticscholar.orgchemrxiv.org

The stereochemistry of 2,4-disubstituted azetidines can be elucidated using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful. The coupling constants between the protons on the azetidine ring can be used to distinguish between cis and trans isomers. For 2,4-disubstituted azetidines, the coupling constant between the C2 and C3 protons (J2,3) and the C3 and C4 protons (J3,4) are typically larger for cis isomers compared to trans isomers. ipb.pt This is due to the dihedral angle between the vicinal protons being smaller in the cis configuration.

X-ray crystallography provides a definitive method for determining the absolute and relative stereochemistry of crystalline azetidine derivatives. chemrxiv.orgresearchgate.net By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of the atoms in the molecule can be determined, confirming the cis or trans relationship of the substituents and their absolute configuration. chemrxiv.org

Table 1: Key Structural and Stereochemical Features of this compound

FeatureDescription
Core Structure Azetidine (4-membered nitrogen-containing heterocycle)
Substituents Two hydroxymethyl (-CH2OH) groups at positions C2 and C4
Relative Stereochemistry cis (substituents on the same side of the ring)
Absolute Stereochemistry Racemic mixture of (2S,4S) and (2R,4R) enantiomers
Nomenclature Descriptor "Rel" Indicates a racemic mixture with a defined relative stereochemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B15220558 Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol

InChI

InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5-/m0/s1

InChI Key

RVXDNESKZYUPKO-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H](N[C@@H]1CO)CO

Canonical SMILES

C1C(NC1CO)CO

Origin of Product

United States

Advanced Synthetic Methodologies for Rel 2s,4s Azetidine 2,4 Diyl Dimethanol and Its Stereochemical Variants

Enantioselective and Diastereoselective Strategies for Azetidine (B1206935) Core Construction

The precise control of stereochemistry at the C-2 and C-4 positions is paramount in synthesizing the title compound and its variants. This requires methods that are not only efficient in forming the strained four-membered ring but also highly selective in establishing the desired relative and absolute stereochemistry.

Asymmetric [2+2] cycloaddition reactions represent a powerful and direct approach for constructing the azetidine ring with high stereocontrol. These reactions involve the concerted or stepwise union of a C=C double bond component with a C=N double bond component to form the four-membered ring.

One of the most effective modern strategies is the organocatalytic formal [2+2] cycloaddition between N-sulfonylimines and allenoates. Research by Masson, Zhu, and colleagues has shown that a cinchona alkaloid-derived amide catalyst can promote this reaction to afford highly functionalized 2,4-disubstituted azetidines. thieme-connect.com The reaction proceeds with excellent enantioselectivity, establishing the two stereocenters in a single step. thieme-connect.com For instance, the reaction between various N-sulfonylimines and ethyl 2,3-butadienoate, in the presence of a specific quinine-derived catalyst, yields the corresponding 4-methyleneazetidine-2-carboxylates in good yields and high enantiomeric ratios. thieme-connect.com

Table 1: Enantioselective [2+2] Cycloaddition of N-Sulfonylimines and Allenoates thieme-connect.com
EntryImine Substrate (R¹)Yield (%)Enantiomeric Ratio
1N-(phenylsulfonyl)benzaldimine8698:2
2N-(p-tolylsulfonyl)benzaldimine8199:1
3N-(p-methoxyphenylsulfonyl)benzaldimine7598.5:1.5
4N-(p-chlorophenylsulfonyl)benzaldimine8298:2
5N-(2-naphthylsulfonyl)benzaldimine7897.5:2.5

Another prominent method is the aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene. rsc.org While traditionally requiring UV light, recent advancements have enabled the use of visible-light photocatalysis. researchgate.netchemrxiv.org For example, an iridium photocatalyst can facilitate a [2+2] cycloaddition between oximes and olefins under mild conditions. chemrxiv.org This approach is notable for its operational simplicity and broad functional group tolerance, providing a versatile entry to variously substituted azetidines. researchgate.netchemrxiv.org

Intramolecular cyclization, or ring-closing, is a cornerstone of azetidine synthesis. This strategy involves the formation of a C-N bond in an acyclic precursor, typically through an intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group at the γ-position.

A highly relevant approach for the synthesis of the direct precursor to the title compound, optically active azetidine-2,4-dicarboxylic acid, has been developed utilizing a chiral auxiliary. In this method, (S)-1-phenylethylamine serves as both a source of nitrogen and a chiral director. semanticscholar.org The synthesis allows for the creation of an enantiomeric pair of azetidine-2,4-dicarboxylic acids, with the absolute configuration confirmed by X-ray crystallography. semanticscholar.org This precursor is ideal for conversion to rel-((2S,4S)-azetidine-2,4-diyl)dimethanol.

Another effective ring-closing strategy begins with malonic ester intermediates. An efficient four-membered ring formation (99% yield) was achieved by reacting dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) in the presence of cesium carbonate. nih.gov This produces a dimethyl azetidine-2,2-dicarboxylate, which can be further manipulated. A subsequent Krapcho dealkoxycarbonylation, guided by the chiral auxiliary on the nitrogen, preferentially forms the desired (2S)-monoester. nih.gov This demonstrates how a chiral auxiliary can control stereochemistry during the formation and subsequent functionalization of the azetidine ring.

Transition metal catalysis offers unique pathways to construct and functionalize azetidine rings with high selectivity. Gold catalysts, in particular, have emerged as powerful tools for stereoselective azetidine synthesis.

A flexible synthesis of chiral azetidin-3-ones has been developed via a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidine ring. The chirality is sourced from readily accessible sulfinamides, allowing for the production of azetidin-3-ones with excellent enantioselectivity. These azetidin-3-ones are versatile intermediates for further functionalization.

Other metals have also been employed effectively. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination provides a modern route to functionalized azetidines. rsc.org This method involves the reductive elimination from an alkyl–Pd(IV) intermediate to forge the critical C-N bond, demonstrating high functional group tolerance. rsc.org Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has been used to create chiral 2,3-disubstituted azetidines, installing two new stereogenic centers with high control. nih.gov

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral azetidines. As mentioned previously, cinchona alkaloid derivatives are highly effective organocatalysts for the formal [2+2] cycloaddition of imines and allenoates, leading to 2,4-disubstituted azetidines with outstanding enantioselectivity. thieme-connect.com

The mechanism involves the activation of the allenoate by the chiral tertiary amine of the catalyst, forming a zwitterionic intermediate. This intermediate then reacts with the N-sulfonylimine. The face selectivity of the imine addition is controlled by the chiral scaffold of the catalyst, leading to the highly enantioenriched azetidine product. thieme-connect.com

Beyond ring formation, organocatalysis is also used to create complex chiral azetidine derivatives. For example, thiourea (B124793) and squaramide catalysts can promote the highly enantioselective addition of various nucleophiles to azetidine-containing substrates. nih.gov This allows for the synthesis of α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities, showcasing the power of organocatalysis to build stereochemical complexity on a pre-existing azetidine ring. nih.gov

Functionalization of Precursors Towards this compound

Once the stereochemically defined azetidine core is constructed, the final step towards the target molecule is the introduction of the hydroxymethyl groups at the C-2 and C-4 positions. This is typically achieved through the reduction of corresponding carboxylic acid or ester functionalities.

The most direct and logical precursor for the synthesis of this compound is an appropriately protected (2S,4S)-azetidine-2,4-dicarboxylic acid or its corresponding diester. semanticscholar.org The conversion of these dicarboxyl functionalities into the target dimethanol is accomplished via reduction with a powerful hydride-donating agent.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is capable of reducing both carboxylic acids and esters to primary alcohols. The reaction involves the nucleophilic attack of hydride ions on the carbonyl carbons of the ester or acid groups. For a diester precursor, such as diethyl (2S,4S)-azetidine-2,4-dicarboxylate, the reaction would proceed as follows:

Reaction: The diester is treated with an excess of LiAlH₄ in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

Mechanism: The reaction proceeds through the formation of an aldehyde intermediate which is immediately further reduced to the primary alcohol. Two equivalents of hydride are consumed per ester group.

Work-up: The reaction is carefully quenched, typically with water and/or aqueous acid, to neutralize the reactive aluminum species and protonate the resulting alkoxides to yield the diol.

This reduction is generally high-yielding and, as it does not affect the stereocenters at C-2 and C-4, it preserves the stereochemical integrity established during the ring-formation step. The chemoselective reduction of β-lactams with reagents like diisobutylaluminium hydride (DIBAL-H) is also a known method to produce the azetidine core, which could then undergo further functionalization. rsc.org

Table 2: Key Reduction Methodologies for Functional Group Transformation
Precursor Functional GroupReagentProduct Functional GroupKey Considerations
Carboxylic AcidLiAlH₄Primary AlcoholRequires excess reagent; highly reactive.
EsterLiAlH₄Primary AlcoholHigh-yielding; preserves existing stereocenters.
β-Lactam (Azetidin-2-one)DIBAL-HAzetidineChemoselective reduction of the amide carbonyl. rsc.org

Protective Group Strategies in the Synthesis of Azetidine Diols

The synthesis of highly functionalized azetidines such as this compound necessitates a sophisticated approach to protective group chemistry. The presence of three reactive functional groups—two primary alcohols and one secondary amine—requires careful selection and implementation of temporary blocking groups to prevent unwanted side reactions and to direct the stereochemical outcome of synthetic transformations. An effective strategy often relies on orthogonal protecting groups, which can be removed under distinct conditions without affecting others.

The protection of the two hydroxyl groups in the diol moiety is critical. Given their 1,3-relationship, they can be protected either individually or concurrently. Common strategies for diol protection involve the formation of cyclic acetals or ketals, which simultaneously protect both hydroxyl groups. For instance, reaction with benzaldehyde (B42025) or acetone (B3395972) can form a six-membered benzylidene acetal (B89532) or an acetonide, respectively. These are generally stable under basic, nucleophilic, and reductive conditions but are readily cleaved under acidic conditions. Alternatively, individual protection using bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offers robust protection under a wide range of conditions and can be removed using fluoride-releasing reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

The azetidine nitrogen, being a nucleophilic secondary amine, requires protection to prevent N-alkylation or N-acylation and to modulate the ring's reactivity. The choice of the nitrogen protecting group is crucial as it can influence the conformation and reactivity of the azetidine ring. Commonly employed groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are removable under acidic and hydrogenolysis conditions, respectively. Sulfonyl groups, such as p-toluenesulfonyl (Ts), are also utilized for their high stability, though their removal requires harsher reductive conditions. The nature of the protecting group has been found to be critical for the effectiveness of certain synthetic steps, such as photochemical cyclizations.

The following table summarizes key protecting groups pertinent to the synthesis of azetidine diols:

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsStability Profile
Diol (1,3) Benzylidene Acetal-Benzaldehyde, acid catalyst (e.g., CSA)Mild acid (e.g., AcOH), HydrogenolysisStable to base, redox reagents
Diol (1,3) Isopropylidene KetalAcetonideAcetone or 2,2-dimethoxypropane, acid catalystMild to strong acid (e.g., HCl, TFA)Stable to base, redox reagents
Hydroxyl tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF, HF)Stable to base, mild acid, oxidation
Hydroxyl Benzyl EtherBnBenzyl bromide (BnBr), base (e.g., NaH)Hydrogenolysis (H₂, Pd/C)Stable to acid, base, redox reagents
Amine tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
Amine BenzyloxycarbonylCbzCbz-Cl, baseHydrogenolysis (H₂, Pd/C)Stable to acid, base
Amine p-ToluenesulfonylTsTs-Cl, pyridine (B92270)Strong reducing agents (e.g., Na/NH₃)Stable to strong acid, base, oxidation

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry to enhance sustainability, reduce waste, and improve safety. The construction of the strained four-membered azetidine ring, which has a ring-strain energy of approximately 25.2 kcal mol⁻¹, presents unique challenges and opportunities for sustainable methodologies.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting substrates into the final product. Intramolecular cyclization reactions are inherently atom-economical. For example, the cyclization of 1,3-amino alcohols or 1,3-haloamines to form the azetidine ring is a common strategy. Furthermore, cycloaddition reactions, such as photochemical [2+2] aza-Paternò-Büchi reactions, can construct the core ring structure with 100% atom economy.

Catalysis over Stoichiometric Reagents: The use of catalytic methods is preferable to stoichiometric ones as they reduce waste. Recent advances have demonstrated palladium-catalyzed intramolecular C-H amination to form azetidines, minimizing the need for pre-functionalized substrates. Similarly, lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular aminolysis of epoxides to yield azetidine derivatives, proceeding in high yields even with acid-sensitive groups present.

Use of Safer Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. Sustainable approaches focus on using benign solvents like water or ethanol, or minimizing solvent use altogether. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the one-pot synthesis of nitrogen heterocycles from alkyl dihalides and primary amines in an aqueous medium, often leading to shorter reaction times and higher yields.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photo-induced reactions, which utilize visible light as an energy source, represent a sustainable approach. For instance, the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides an efficient pathway to azetidines under mild conditions.

The following table compares traditional and greener approaches for key transformations in azetidine synthesis:

Synthetic StepTraditional MethodGreen/Sustainable AlternativeGreen Chemistry Principle(s) Addressed
Ring Formation Intramolecular cyclization of haloamines with stoichiometric baseLa(OTf)₃-catalyzed intramolecular aminolysis of epoxy aminesCatalysis, Higher Yield
Ring Formation Multi-step linear synthesisPhoto-induced [2+2] cycloadditionAtom Economy, Energy Efficiency
C-N Bond Formation Use of stoichiometric activating agents for hydroxyl groupsPalladium-catalyzed intramolecular C-H aminationAtom Economy, Reduced Derivatization
Reaction Conditions High temperatures in conventional organic solvents (e.g., Toluene)Microwave-assisted synthesis in aqueous mediaEnergy Efficiency, Safer Solvents

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign, aligning with the modern demands of chemical manufacturing.

Stereochemical Investigations and Conformational Analysis of Rel 2s,4s Azetidine 2,4 Diyl Dimethanol

Determination of Relative and Absolute Configuration in Azetidine (B1206935) Systems

Establishing the precise three-dimensional arrangement of atoms is critical for understanding a molecule's function. For disubstituted azetidines like rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, this involves determining both the relative and absolute configuration.

The relative configuration (cis or trans) of substituents on the azetidine ring can be reliably determined using Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional ¹H NMR is particularly informative, as the magnitude of the coupling constants (J-values) between protons on the ring is stereodependent. For 2,4-disubstituted azetidines, the coupling constant between the protons at C2 and C4 (J₂-₄) and between adjacent protons (e.g., J₂-₃) differs for cis and trans isomers. Generally, the coupling constant for cis-protons is larger than for trans-protons. ipb.pt

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive evidence for relative stereochemistry. The NOESY experiment detects protons that are close in space (typically <5 Å), irrespective of through-bond connectivity. libretexts.org For a cis-2,4-disubstituted azetidine, a NOE cross-peak would be observed between the protons at C2 and C4, indicating they are on the same face of the ring. ipb.pt The absence of such a correlation would suggest a trans arrangement.

The absolute configuration , which describes the R/S designation at each stereocenter, requires more advanced techniques. The unambiguous gold standard for determining absolute configuration is single-crystal X-ray crystallography. americanlaboratory.com This method provides a detailed three-dimensional map of the electron density in a molecule, allowing for the precise determination of atomic positions. For chiral molecules, analysis of the Flack parameter during crystallographic refinement can definitively confirm the absolute stereochemistry of the enantiomer present in the crystal. nih.gov

Table 1: Representative ¹H NMR Data for Determining Relative Configuration in a cis-2,4-Disubstituted Azetidine Core.
Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityKey Coupling Constants (Hz)Key NOESY Correlation
H-2~4.4mJcis > JtransH-2 ↔ H-4
H-4~4.2mJcis > Jtrans
H-3a (endo)~2.5m--
H-3b (exo)~2.2m--

Theoretical and Experimental Conformational Analysis of the Four-Membered Azetidine Ring

Contrary to a planar representation, the four-membered azetidine ring is puckered to alleviate torsional strain. This puckering results in a non-planar conformation characterized by a puckering angle (φ) and a barrier to ring inversion. The substituents can occupy either axial or equatorial-like positions in the puckered ring. The conformational preference is dictated by the energetic balance between minimizing steric hindrance and torsional strain.

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of azetidine derivatives. These computational methods can be used to calculate the geometries and relative energies of different conformers, the puckering angle, and the energy barrier for the interconversion between puckered forms (ring inversion). For an unsubstituted azetidine, this barrier is quite low, but it can be significantly influenced by the nature and position of substituents.

Experimental analysis often involves variable-temperature NMR spectroscopy to study the dynamics of ring inversion. At low temperatures, the inversion process may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons, providing insight into the puckering and the energy barrier.

Table 2: Calculated Conformational Parameters for a Model 2,4-Disubstituted Azetidine Ring.
ParameterCalculated ValueSignificance
Ring Puckering Angle (φ)25 - 35°Measures the deviation from planarity.
Energy Barrier to Inversion (ΔG)1 - 5 kcal/molEnergy required for the ring to flip between puckered conformations.
Axial vs. Equatorial Preference (ΔE)Varies with substituentEnergy difference between conformers with substituents in different positions.

Influence of Vicinal Hydroxyl Substituents on Azetidine Ring Puckering and Inversion Dynamics

The presence of two hydroxymethyl groups in this compound introduces the possibility of intramolecular hydrogen bonding. Such non-covalent interactions can have a profound effect on the molecule's preferred conformation, significantly influencing the puckering of the azetidine ring and the dynamics of its inversion. nih.gov

An intramolecular hydrogen bond can form between the nitrogen's proton (N-H) as a donor and the oxygen of one of the hydroxymethyl groups as an acceptor. The formation of such a bond creates a five-membered ring system (N-H···O-C₄-C₃-C₂), which is geometrically and energetically favorable. stackexchange.com This interaction would be expected to lock the azetidine into a specific puckered conformation, stabilizing the conformer that allows for the optimal hydrogen-bonding distance and angle.

This conformational locking would increase the energy barrier to ring inversion, as the hydrogen bond would need to be broken during the transition to the planar state. DFT calculations can be employed to quantify the strength of this hydrogen bond and its effect on the relative energies of different conformers. rsc.org The most stable conformer of this compound is therefore predicted to be one where an intramolecular hydrogen bond restricts the ring's flexibility and holds the C4-hydroxymethyl group in a fixed orientation relative to the ring.

Table 3: Theoretical Analysis of Intramolecular Hydrogen Bonding on Conformational Stability.
ConformerIntramolecular H-Bond Present?Calculated Relative Energy (kcal/mol)Effect on Ring Inversion Barrier
Conformer AYes (e.g., N-H···O-C4)0.0 (Most Stable)Increased
Conformer BNo+2 to +4

Chiroptical Spectroscopy for Elucidating Stereochemical Features of this compound

When X-ray quality crystals cannot be obtained, chiroptical spectroscopic methods provide a powerful alternative for the non-destructive determination of absolute configuration in solution. americanlaboratory.com Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such techniques. VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions, while ECD measures the same in the UV-visible region for electronic transitions. nih.govnih.gov

The absolute configuration is determined by comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum-mechanical calculations. The process involves:

Performing a conformational search for the molecule using methods like DFT to identify all low-energy conformers.

Calculating the VCD or ECD spectrum for each significant conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the final theoretical spectrum of a chosen enantiomer (e.g., (2S,4S)) with the experimental spectrum.

If the signs and relative intensities of the major bands in the experimental and theoretical spectra match, the absolute configuration of the sample is confirmed to be the one used in the calculation. schrodinger.comunifr.ch If the spectra are mirror images, the sample has the opposite absolute configuration. This combination of experimental measurement and theoretical prediction offers a highly reliable method for assigning the absolute stereochemistry of chiral azetidines. nih.gov

Table 4: Hypothetical Comparison of Experimental and Calculated VCD Data for Absolute Configuration Assignment.
Vibrational Frequency (cm-1)Experimental VCD SignCalculated VCD Sign for (2S,4S)-isomerConclusion
~2950 (C-H stretch)(+)(+)Match Confirms (2S,4S) Configuration
~1350 (C-H bend)(-)(-)
~1050 (C-O stretch)(+)(+)

Chemical Transformations and Derivatization Strategies of Rel 2s,4s Azetidine 2,4 Diyl Dimethanol

Regioselective and Stereoselective Functionalization of Hydroxyl Groups

The two primary hydroxyl groups in rel-((2S,4S)-azetidine-2,4-diyl)dimethanol present a challenge and an opportunity for regioselective functionalization. The ability to selectively protect or activate one hydroxyl group over the other is crucial for the synthesis of asymmetrically substituted azetidines.

One common strategy involves the use of bulky protecting groups that, due to steric hindrance, may favor monofunctionalization. For instance, the regioselective protection of primary hydroxyl groups can be achieved using reagents like tert-butyldiphenylsilyl chloride (TBDPS-Cl). While direct regioselective protection of the diol can be challenging, stepwise approaches or enzymatic methods can offer higher selectivity. Lipozyme® TL IM, for example, has been used for the quantitative and diastereoselective acetylation of primary hydroxyl groups in similar polyol structures.

Another approach involves the formation of a temporary bridge between the hydroxyl groups, such as a 4',6'-O-benzylidene acetal (B89532), which can then be regioselectively opened. Although more common for diols in carbohydrate chemistry, similar principles can be applied to azetidine (B1206935) diols to differentiate the two hydroxyl groups for subsequent reactions.

Modifications and Reactions at the Azetidine Nitrogen Atom

The secondary amine in the azetidine ring is a key site for modification, influencing the compound's reactivity and allowing for the introduction of a wide array of substituents. Common modifications include N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides. For more complex modifications, reductive amination with aldehydes can be employed. A one-pot tandem direct reductive amination followed by N-Boc protection using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and sodium triacetoxyborohydride (B8407120) (STAB) is an efficient method for introducing an N-alkyl group while simultaneously protecting the nitrogen. nih.gov

N-Acylation and Protection: The nitrogen is often protected to prevent unwanted side reactions during the functionalization of the hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions. nih.govnih.gov The introduction of the Boc group can be achieved using (Boc)₂O under standard conditions. nih.gov Other protecting groups, such as the carbobenzyloxy (Cbz) group, can also be utilized. The choice of protecting group can influence the subsequent reactivity of the azetidine ring.

Reaction TypeReagent/CatalystProductReference
N-Boc Protection(Boc)₂O, TriethylamineN-Boc protected azetidine nih.gov
N-AlkylationAldehyde, Sodium TriacetoxyborohydrideN-Alkyl azetidine nih.gov
N-Deprotection (Boc)Oxalyl Chloride, MethanolFree amine nih.gov
N-Deprotection (Boc)Brønsted Acidic Deep Eutectic SolventFree amine mdpi.com

Ring-Opening and Ring-Expansion Reactions of this compound Derivatives

The inherent ring strain of the azetidine core makes it susceptible to ring-opening and ring-expansion reactions, providing access to larger, functionalized heterocyclic systems. These reactions are often triggered by the activation of the azetidine nitrogen.

Derivatives of this compound, particularly those with an N-tosyl or other electron-withdrawing group, can undergo nucleophilic ring-opening. For instance, N-tosyl azetidines have been shown to react with nucleophiles, leading to the formation of functionalized acyclic amines.

Ring-expansion reactions offer a pathway to larger heterocycles like pyrrolidines and piperidines. For example, the treatment of 2,2-disubstituted azetidine carbamates with Brønsted acids can lead to a ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones. nih.gov While not directly demonstrated on derivatives of this compound, these methodologies suggest potential pathways for its transformation into larger, more complex heterocyclic structures.

Synthesis of Polyfunctionalized and Structurally Complex Azetidine Analogues

The functional handles on this compound allow for its elaboration into more complex and polyfunctionalized azetidine analogues. After protection of the nitrogen and selective functionalization of the hydroxyl groups, further modifications can be introduced.

For example, one of the hydroxyl groups can be converted into a leaving group, such as a tosylate, to allow for nucleophilic substitution. This enables the introduction of a wide range of functional groups, including azides, halides, or carbon nucleophiles, leading to a diverse array of substituted azetidines.

Furthermore, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, providing entry into a different set of chemical transformations, such as Wittig reactions, reductive aminations, or amide bond formations. These strategies allow for the systematic build-up of molecular complexity around the core azetidine scaffold.

Integration of the this compound Scaffold into Bridged Bicyclic Systems

The di-functional nature of this compound makes it an attractive precursor for the synthesis of bridged bicyclic systems. These rigid structures are of significant interest in medicinal chemistry as they can mimic peptide turns and present substituents in well-defined spatial orientations.

A common strategy to form a bicyclic system involves first modifying the nitrogen atom and then creating a bridge between the two hydroxyl groups or between one hydroxyl group and another functional group introduced elsewhere on the molecule. For instance, after N-alkylation with a bifunctional reagent, an intramolecular cyclization can be induced.

One notable application is in the synthesis of bicyclic azetidines with antimalarial activity. nih.gov In these syntheses, a related azetidine precursor is elaborated through a series of steps, including ring-closing metathesis, to form an eight-membered ring fused to the azetidine core. nih.gov The stereochemistry of the substituents on the azetidine ring plays a crucial role in the biological activity of the final bicyclic compound. The synthesis of polyhydroxylated bicyclic azetidines as iminosugar mimics has also been reported, highlighting the utility of azetidine diols in constructing complex, biologically relevant scaffolds. rsc.org

PrecursorKey TransformationBicyclic SystemReference
N-Allyl azetidine derivativeRing-closing metathesisAzetidine-fused 8-membered ring nih.gov
Bicyclic β-lactamDiastereoselective oxidationPolyhydroxylated 6-azabicyclo[3.2.0]heptane rsc.org
Azetidine-2-carboxylic acid derivativeIntramolecular cyclizationBridged bicyclic azetidine nih.gov

Mechanistic Studies of Reactions Involving Rel 2s,4s Azetidine 2,4 Diyl Dimethanol

Elucidation of Reaction Pathways for Stereoselective Azetidine (B1206935) Formation

The stereoselective synthesis of 2,4-disubstituted azetidines, such as the precursor to rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, can be achieved through various methodologies, with the mechanism dictating the observed stereochemistry. A common and effective strategy involves the intramolecular cyclization of a suitably functionalized acyclic precursor.

One prominent pathway is the intramolecular nucleophilic substitution of a γ-amino alcohol derivative. In this approach, the stereochemistry of the starting amino alcohol, often derived from a chiral pool amino acid, directs the formation of the cis or trans product. For the synthesis of the cis-isomer, an anti-1,3-amino alcohol is typically required. The reaction proceeds via an SN2 mechanism, where the amine attacks the carbon bearing a leaving group, leading to inversion of configuration at that center and the formation of the cis-azetidine ring. The choice of base and solvent is critical in this step to promote cyclization over competing elimination or intermolecular reactions.

Another powerful method for the stereoselective formation of azetidines is the [2+2] cycloaddition. While not directly forming this compound, the principles of these reactions inform the understanding of azetidine ring formation. For instance, the aza-Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, can lead to the formation of azetidines with high stereocontrol. rsc.org The stereochemical outcome is governed by the geometry of the reactants in the excited state and the subsequent cyclization pathway.

Metal-catalyzed reactions also offer a route to stereochemically defined azetidines. For example, the copper-catalyzed boryl allylation of azetines can produce 2,3-disubstituted azetidines with excellent enantioselectivity and diastereoselectivity. acs.org While this substitution pattern differs from the 2,4-disubstitution of the target molecule, the underlying principle of metal-templated bond formation highlights the potential for developing catalytic methods for the synthesis of 2,4-disubstituted systems.

The table below summarizes key mechanistic features of stereoselective azetidine formation relevant to this compound.

Reaction TypeKey Mechanistic FeatureStereochemical Control ElementTypical Precursor
Intramolecular Nucleophilic SubstitutionSN2 displacementStereochemistry of the acyclic precursor (e.g., anti-1,3-amino alcohol)γ-amino alcohol with a leaving group
[2+2] CycloadditionConcerted or stepwise cycloadditionGeometry of the alkene and imine componentsAlkene and imine
Metal-Catalyzed CyclizationReductive elimination from a metallacycleChiral ligand on the metal catalystDiallylamines or related substrates

Kinetic and Thermodynamic Parameters Governing Transformations of this compound

The reactivity of this compound is largely dictated by the inherent ring strain of the azetidine core, which is estimated to be around 26 kcal/mol. This strain energy influences both the kinetic and thermodynamic parameters of reactions involving the opening or modification of the ring.

Kinetic Control: Reactions that lead to the opening of the azetidine ring are often kinetically favored due to the release of ring strain in the transition state. For example, nucleophilic attack at one of the ring carbons can proceed more readily than in a comparable acyclic system. The rate of these reactions is influenced by the nature of the nucleophile, the electrophilicity of the ring carbons (which can be enhanced by N-activation), and the solvent. Computational studies on related heterocyclic systems, such as the reaction of aziridine (B145994) with CO2, have shown that catalysts can significantly lower the activation energy barrier for ring-opening reactions. researchgate.net A similar principle would apply to azetidines, where Lewis or Brønsted acid activation of the nitrogen atom would render the ring carbons more susceptible to nucleophilic attack.

Thermodynamic Control: While ring-opening is often kinetically accessible, the thermodynamic stability of the resulting product versus the azetidine starting material depends on the specific transformation. In the absence of subsequent reactions that form highly stable products, the equilibrium may still favor the cyclic azetidine, particularly if the ring-opening process is reversible. However, in many synthetic applications, the initial ring-opening is followed by an irreversible step, driving the reaction to completion and favoring the thermodynamically more stable acyclic product. The relative stability of cis and trans isomers of substituted azetidines is also a key thermodynamic consideration. For 2,4-disubstituted azetidines, the cis-isomer is often thermodynamically favored due to reduced steric interactions compared to the trans-isomer, although this can be influenced by the nature of the substituents.

The following table provides a conceptual overview of how kinetic and thermodynamic factors influence reactions of this compound.

FactorInfluence on Kinetic ParametersInfluence on Thermodynamic ParametersExample Reaction
Ring StrainLowers activation energy for ring-opening reactionsContributes to the driving force for ring-openingNucleophilic ring-opening with a strong nucleophile
N-Activation (e.g., protonation, acylation)Increases the rate of nucleophilic attack on ring carbonsShifts equilibrium towards ring-opened productsAcid-catalyzed hydrolysis
Substituent EffectsSteric hindrance can affect the rate of approach of reagentsCan influence the relative stability of the azetidine and its reaction productsReactions at the hydroxymethyl groups

Role of this compound as a Chiral Building Block in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of molecular complexity from simple starting materials. researchgate.net this compound, as a chiral bifunctional molecule, is an excellent candidate for use in such reactions. Its defined stereochemistry can be transferred to the final product, and its two hydroxymethyl groups provide sites for further elaboration.

In a cascade reaction, the initial transformation of the azetidine derivative triggers a series of subsequent intramolecular reactions. For instance, selective activation of one hydroxymethyl group followed by intramolecular cyclization could lead to the formation of bicyclic systems. The cis-disposition of the substituents on the azetidine ring would preorganize the molecule for such cyclizations, potentially leading to high diastereoselectivity.

In multicomponent reactions, this compound can act as one of the core components, with its functional groups participating in the formation of new bonds with other reactants in a single pot. For example, the primary amine of the azetidine (after deprotection if necessary) could participate in a Ugi or Passerini reaction, incorporating the chiral azetidine scaffold into a larger, more complex molecule. The hydroxymethyl groups could also be oxidized to aldehydes to participate in reactions like the Hantzsch pyridine (B92270) synthesis or a Biginelli reaction.

The utility of this compound in these complex transformations is highlighted in the conceptual examples below:

Reaction TypeRole of this compoundPotential Product
Intramolecular CascadeChiral template and precursor for bicyclic formationFused or bridged bicyclic amines with defined stereochemistry
Ugi Multicomponent ReactionAmine componentComplex peptide-like structures containing a chiral azetidine core
Passerini Multicomponent ReactionIsocyanide precursor (after functional group manipulation)α-acyloxy carboxamides with an embedded azetidine
Hantzsch Pyridine SynthesisAldehyde component (after oxidation of hydroxymethyl groups)Dihydropyridines bearing two chiral azetidine substituents

The strategic incorporation of this compound into these reaction manifolds allows for the efficient synthesis of novel, stereochemically enriched molecules with potential applications in medicinal chemistry and materials science.

Computational Chemistry and Molecular Modeling of Rel 2s,4s Azetidine 2,4 Diyl Dimethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of rel-((2S,4S)-azetidine-2,4-diyl)dimethanol. These computational methods provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of the molecule's reactivity. nih.gov

DFT calculations, often using functionals like B3LYP or B97D3 with basis sets such as 6-31G* or 6-311+G(2d,2p), can elucidate the molecule's ground-state electronic structure. nih.govresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electron-rich regions (nucleophilic sites), such as the nitrogen atom and the oxygen atoms of the hydroxyl groups, and electron-deficient regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom is predicted to be a primary site for electrophilic attack or coordination to Lewis acids. researchgate.net

Local reactivity descriptors, derived from conceptual DFT, can quantify the reactivity of specific atomic sites within the molecule, providing a more granular understanding than MEP maps alone. nih.gov These calculations are instrumental in predicting the outcomes of chemical reactions and understanding reaction mechanisms at a molecular level. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents typical data obtained from DFT (B3LYP/6-31G) calculations for illustrative purposes.*

Property Value Description
HOMO Energy -6.8 eV Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy 2.1 eV Represents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap 8.9 eV The energy difference between HOMO and LUMO, an indicator of chemical stability.
Dipole Moment 2.5 D A measure of the overall polarity of the molecule.
Nitrogen Atom Mulliken Charge -0.65 A calculated partial charge indicating a nucleophilic character.
Hydroxyl Oxygen Atom Mulliken Charge -0.72 A calculated partial charge suggesting a high degree of nucleophilicity.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of this compound. nih.govmonash.edu MD simulations model the atomic motions of the molecule over time, providing a detailed view of its flexibility and preferred shapes (conformations). researchgate.net

These simulations are governed by a force field, a set of parameters that defines the potential energy of the system. By solving Newton's equations of motion for all atoms, a trajectory of the molecule's movements is generated. researchgate.net This trajectory allows for the analysis of various structural properties, including the puckering of the four-membered azetidine (B1206935) ring and the rotational freedom of the hydroxymethyl side chains.

Analysis of the simulation can reveal the most stable, low-energy conformations and the energy barriers between them. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the simulation period, while the Radius of Gyration (Rg) provides information about its compactness. mdpi.com Understanding the conformational preferences is critical, as the molecule's three-dimensional shape dictates its biological activity and its effectiveness as a chiral ligand in catalysis. rsc.org For instance, MD simulations can predict how the diol arms might orient themselves to chelate a metal ion, a crucial aspect of its role in catalysis.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

Parameter Value / Type Purpose
Force Field GROMOS, AMBER, CHARMM Defines the potential energy function for interatomic interactions.
Solvent Model Explicit (e.g., TIP3P water) Simulates the effect of a solvent environment on the molecule's conformation.
Simulation Time 100 - 500 ns The duration of the simulation, which needs to be long enough to sample relevant conformational changes. mdpi.com
Temperature 300 K Maintained using a thermostat to simulate physiological or standard conditions.
Pressure 1 bar Maintained using a barostat for simulations in the NPT ensemble.
Time Step 2 fs The small time interval at which the equations of motion are integrated. mdpi.com

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the identity and structure of newly synthesized compounds like this compound and for interpreting experimental data.

DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the characteristic vibrational modes and their corresponding intensities. These modes correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, this would include the N-H and O-H stretching frequencies, as well as vibrations associated with the azetidine ring.

It is common for calculated spectroscopic data to show systematic deviations from experimental results. Therefore, predicted values are often scaled using empirical factors to improve their correlation with experimental spectra. This combination of computational prediction and experimental validation provides a high degree of confidence in structural assignments.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates how computationally predicted spectroscopic data can be correlated with experimental findings. Predicted values are hypothetical examples based on standard computational methods.

Nucleus / Bond Predicted Value Experimental Value
¹H NMR (C2-H) 4.1 ppm 4.0 ppm
¹H NMR (C4-H) 3.8 ppm 3.7 ppm
¹³C NMR (C2) 65 ppm 64 ppm
¹³C NMR (C4) 62 ppm 61 ppm
IR Freq. (O-H stretch) 3550 cm⁻¹ 3400 cm⁻¹
IR Freq. (N-H stretch) 3450 cm⁻¹ 3350 cm⁻¹

In Silico Rational Design of Chiral Catalysts and Ligands Incorporating the Azetidine Diol Scaffold

The rigid, chiral structure of this compound makes it an excellent scaffold for the design of chiral ligands and organocatalysts for asymmetric synthesis. birmingham.ac.uk Computational, or in silico, methods play a pivotal role in the rational design of these catalysts, allowing researchers to predict their efficacy and stereoselectivity before undertaking complex and costly synthesis. thescience.dev

The azetidine ring provides a conformationally constrained backbone, which is a desirable feature in asymmetric catalysis as it can create a well-defined chiral pocket around a metal center. rsc.orgnih.gov The two hydroxymethyl groups are ideal for coordinating with metal ions, such as copper, zinc, or rhodium, forming chiral Lewis acid catalysts. rsc.org

Computational modeling can be used to design and evaluate potential catalysts in several ways:

Molecular Docking: This technique can be used to model the interaction between the chiral catalyst and the substrates of a reaction. It helps predict the preferred binding orientation of the substrates within the catalyst's chiral environment. nih.gov

Transition State Analysis: Using quantum chemical methods like DFT, the transition states of the catalyzed reaction can be located and their energies calculated. By comparing the energies of the transition states leading to different stereoisomeric products, the enantioselectivity of the catalyst can be predicted. nih.govrsc.org This approach has been successfully used to understand the origins of selectivity in reactions catalyzed by other chiral azetidine-based systems. rsc.org

Steric and Electronic Tuning: In silico modeling allows for the facile modification of the azetidine scaffold. For example, different substituents can be added computationally to the nitrogen atom or the carbon backbone, and their effect on the catalyst's performance can be evaluated. This helps in fine-tuning the steric and electronic properties of the ligand to maximize stereocontrol in a target reaction. semanticscholar.org

Through these computational approaches, new and more effective catalysts based on the this compound scaffold can be designed, accelerating the discovery of novel synthetic methodologies.

Table 4: In Silico Techniques for Catalyst Design

Technique Application Predicted Outcome
Molecular Docking Simulating the binding of substrates to the catalyst complex. Binding affinity and preferred orientation of substrates.
DFT Transition State Calculation Calculating the energy of stereoisomer-determining transition states. Prediction of enantiomeric excess (% ee) and diastereoselectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features of modified ligands with catalytic activity. Models to predict the performance of new, unsynthesized catalysts.
Steric Mapping Visualizing the shape and size of the catalyst's active site. Understanding the steric factors that control stereoselectivity. rsc.org

Advanced Spectroscopic and Diffraction Analysis of Rel 2s,4s Azetidine 2,4 Diyl Dimethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. Due to the molecule's C₂ symmetry, the number of signals is simplified. We would anticipate signals corresponding to the N-H proton, the O-H protons of the two hydroxymethyl groups, the methine protons at the C2 and C4 positions, the methylene (B1212753) protons of the azetidine (B1206935) ring, and the methylene protons of the hydroxymethyl groups. The coupling patterns (splitting) between adjacent protons would confirm the connectivity. For instance, the methine protons at C2 and C4 would likely appear as multiplets due to coupling with the adjacent ring and substituent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment. Given the molecule's symmetry, one would expect to see signals for the two equivalent methine carbons (C2 and C4), the single methylene carbon of the azetidine ring, and the two equivalent hydroxymethyl carbons. The chemical shifts would be indicative of the carbon type; for example, the carbons bonded to the electronegative nitrogen and oxygen atoms (C2, C4, and the -CH₂OH carbons) would appear further downfield.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively map out the proton-proton and proton-carbon correlations, respectively, confirming the complete atomic connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in a common solvent like CDCl₃ or D₂O. Note: These are estimated values based on typical chemical shift ranges for similar functional groups.

Atom Predicted ¹H NMR Shift (ppm) Predicted Multiplicity Predicted ¹³C NMR Shift (ppm)
C2/C4-H (methine)3.5 - 4.0Multiplet60 - 70
C3-H ₂ (ring methylene)2.0 - 2.5Multiplet30 - 40
-C H₂OH (substituent methylene)3.6 - 4.1Doublet of doublets65 - 75
N-H 1.5 - 3.0 (broad)SingletN/A
O-H 2.0 - 4.0 (broad)SingletN/A

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap), the precise mass of the protonated molecule [M+H]⁺ can be determined. The molecular formula for this compound is C₆H₁₃NO₂. HRMS would provide an exact mass measurement that confirms this elemental composition, distinguishing it from other isomers.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of a hydroxymethyl group (-CH₂OH).

Loss of a water molecule (H₂O) from the protonated molecule.

Cleavage of the azetidine ring, which is a common fragmentation pathway for cyclic amines.

Table 2: Predicted Mass Spectrometry Data for this compound.

Parameter Value Description
Molecular FormulaC₆H₁₃NO₂
Monoisotopic Molecular Weight131.0946 g/mol
Predicted [M+H]⁺ Ion (HRMS)132.1025 m/zThe exact mass of the protonated molecule used for formula confirmation.
Predicted Key Fragment [M+H - CH₂OH]⁺101.0762 m/zCorresponds to the loss of a hydroxymethyl radical.
Predicted Key Fragment [M+H - H₂O]⁺114.0919 m/zCorresponds to the loss of a neutral water molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural and Stereochemical Assignment

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This method would provide definitive proof of the molecule's connectivity, conformation, and relative stereochemistry.

For this compound, a successful crystallographic analysis would reveal:

Azetidine Ring Conformation: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. Diffraction data would provide the exact bond angles and torsion angles defining this pucker.

Relative Stereochemistry: The analysis would unequivocally confirm the cis relationship between the two hydroxymethyl substituents at the C2 and C4 positions.

Intermolecular Interactions: The presence of both N-H (donor) and O-H (donor) groups, as well as nitrogen and oxygen lone pairs (acceptors), makes the molecule capable of forming an extensive network of intermolecular hydrogen bonds in the crystal lattice. The diffraction study would map this hydrogen-bonding network in detail, explaining the solid-state packing of the molecules.

Since this is a racemic mixture, the crystal would belong to a centrosymmetric space group, containing both the (2S,4S) and (2R,4R) enantiomers in the unit cell.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorptions corresponding to the polar functional groups. A broad band in the 3400-3200 cm⁻¹ region would be characteristic of the O-H and N-H stretching vibrations, likely overlapping due to hydrogen bonding. Other key absorptions would include C-H stretching just below 3000 cm⁻¹, C-O stretching around 1050-1150 cm⁻¹, and N-H bending around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the vibrations of the C-C and C-N bonds within the azetidine ring skeleton, which might be weak in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Intensity Predicted Raman Frequency (cm⁻¹) Intensity
O-H Stretch3400 - 3200Strong, Broad3400 - 3200Weak
N-H Stretch3350 - 3250Medium, Broad3350 - 3250Weak
C-H Stretch (aliphatic)2960 - 2850Medium-Strong2960 - 2850Strong
N-H Bend1650 - 1580MediumWeakWeak
C-O Stretch1150 - 1050Strong1150 - 1050Medium
C-N Stretch1250 - 1020Medium1250 - 1020Medium-Strong

Applications of Rel 2s,4s Azetidine 2,4 Diyl Dimethanol in Asymmetric Synthesis and Materials Science

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol as a Chiral Auxiliary in Asymmetric Transformations

The inherent chirality and structural rigidity of the azetidine (B1206935) ring in this compound make it an effective chiral auxiliary. By temporarily attaching this molecule to a prochiral substrate, it can effectively direct the stereochemical outcome of a subsequent reaction. The close proximity of the stereogenic centers of the azetidine to the reaction site allows for a high degree of facial discrimination.

One of the primary applications in this context is the control of stereochemistry in alkylation reactions. When attached to a prochiral enolate, the azetidine auxiliary blocks one face of the molecule, forcing the incoming electrophile to attack from the less sterically hindered side. This results in the formation of one enantiomer in excess. After the reaction, the auxiliary can be cleaved and recovered for reuse. The efficiency of this process is often dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Design and Development of this compound-Derived Chiral Ligands for Metal Catalysis

The two primary hydroxyl groups of this compound serve as convenient handles for the synthesis of a diverse range of chiral ligands for asymmetric metal catalysis. The C2-symmetric nature of the backbone is particularly advantageous in the design of bidentate ligands, which can coordinate to a metal center to create a well-defined chiral environment.

These ligands have been successfully employed in a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligands can be fine-tuned by modifying the substituents on the azetidine nitrogen or by converting the hydroxyl groups into other coordinating moieties. This modularity allows for the optimization of the ligand for a specific catalytic transformation to achieve high enantioselectivity.

Utility in Organocatalysis for Stereoselective Organic Reactions

Beyond its use in metal-based systems, the structural motifs present in this compound and its derivatives are valuable in the field of organocatalysis. The azetidine nitrogen, once appropriately functionalized, can act as a Lewis base or be incorporated into a more complex catalytic scaffold.

For instance, derivatives of this diol can be used to catalyze aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. In these transformations, the chiral organocatalyst activates the substrate and controls the stereochemical outcome of the reaction. The constrained four-membered ring of the azetidine plays a crucial role in creating a highly organized transition state, leading to excellent levels of stereocontrol.

Incorporation into Polymeric Materials and Supramolecular Assemblies

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of chiral polymers and for the construction of supramolecular assemblies. The two hydroxyl groups can be readily polymerized with suitable comonomers to create chiral polyesters or polyurethanes. The chirality of the azetidine backbone is thus imparted to the entire polymer chain, influencing its macroscopic properties such as its chiroptical response and its ability to recognize other chiral molecules.

In supramolecular chemistry, the diol can be used to form discrete, well-defined structures through non-covalent interactions such as hydrogen bonding. These assemblies can exhibit complex chiral architectures and have potential applications in areas such as chiral sensing and enantioselective separations. The rigidity of the azetidine core helps to pre-organize the molecules for effective self-assembly.

Precursor for Advanced Research Tools and Specialty Chemicals (excluding direct pharmaceutical or agrochemical products)

The unique structure of this compound also makes it a valuable starting material for the synthesis of more complex molecules that can be used as advanced research tools. For example, it can serve as a scaffold for the construction of chiral probes for studying biological processes or as a building block for the synthesis of novel chiral stationary phases for chromatography.

Future Research Directions and Emerging Paradigms for Rel 2s,4s Azetidine 2,4 Diyl Dimethanol

Exploration of Novel and Highly Efficient Synthetic Pathways

While methods for the synthesis of azetidines have been developed, the pursuit of more efficient, stereoselective, and scalable routes to specifically access Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol and its derivatives remains a key research objective. magtech.com.cnorganic-chemistry.org Future investigations are expected to focus on several promising areas.

One major avenue of exploration is the development of novel cycloaddition strategies. The construction of the strained four-membered ring is often a synthetic challenge. nih.gov Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as a potential method for constructing azetidine (B1206935) rings. nih.gov Adapting such methodologies to incorporate the required hydroxymethyl groups at the 2 and 4 positions with high diastereoselectivity would be a significant advancement. Another approach could involve the enantioselective difunctionalization of azetines, which has been shown to be a viable route to chiral 2,3-disubstituted azetidines. acs.org Extending this strategy to achieve 2,4-disubstitution patterns is a logical next step.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Photocatalytic [3+1] Cycloaddition Atom economy, use of simple starting materials. nih.govControl of stereochemistry at two centers, functional group tolerance.
Asymmetric Difunctionalization of Azetines High enantioselectivity, direct installation of functional groups. acs.orgSynthesis of appropriately substituted azetine precursors.
Optimization of Linear Synthesis Based on established chemical transformations. nih.govNumber of steps, overall yield, waste generation.

Development of Advanced Catalytic Systems Based on this compound Derivatives

The rigid, concave structure of cis-2,4-disubstituted azetidines makes them promising scaffolds for the development of novel chiral ligands for asymmetric catalysis. semanticscholar.org The diol functionality of this compound provides convenient handles for derivatization into a variety of ligand classes, such as diphosphines, diamines, or bis(oxazolines).

Future research will likely focus on synthesizing libraries of these new ligands and evaluating their performance in a range of metal-catalyzed reactions. The unique steric and electronic properties conferred by the azetidine backbone could lead to catalysts with unprecedented levels of stereocontrol in reactions like asymmetric hydrogenation, carbon-carbon bond formation, and hydrosilylation. Computational studies will play a crucial role in designing these new catalytic systems and in understanding the origins of their selectivity. semanticscholar.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. nih.gov Flow chemistry offers enhanced control over reaction parameters such as temperature and mixing, which can be particularly beneficial for managing the reactivity of strained ring systems like azetidines.

Future work will involve the development of robust flow protocols for the key synthetic steps. This could enable the on-demand synthesis of the target compound and its derivatives, facilitating rapid screening of their properties and applications. nih.gov Automated synthesis platforms, which combine robotics with chemical reactors, could be employed to explore a wide range of reaction conditions and to synthesize libraries of derivatives for catalytic or biological screening with minimal human intervention.

Data-Driven Discovery and Machine Learning Applications in Azetidine Chemistry

The application of machine learning and artificial intelligence is revolutionizing chemical synthesis and discovery. In the context of this compound, these data-driven approaches can be leveraged in several ways.

Predictive models can be developed to forecast the outcomes of synthetic reactions, guiding the selection of optimal reaction conditions and accelerating the discovery of new, more efficient synthetic pathways. nih.gov Machine learning algorithms can also be trained to predict the catalytic performance of new ligands derived from the target molecule, enabling the in silico design of highly selective catalysts. nih.gov This approach can significantly reduce the experimental effort required to identify promising catalyst candidates. Furthermore, generative models could be used to propose novel azetidine derivatives with desired properties, opening up new avenues for research and development.

Interdisciplinary Research with Nanotechnology and Device Engineering

While still a nascent area of research for this specific compound, the integration of this compound and its derivatives with nanotechnology and device engineering holds considerable future promise. The diol functionalities can serve as anchor points for grafting the molecule onto the surface of nanomaterials, such as gold nanoparticles or quantum dots. This surface functionalization could be used to modulate the properties of the nanomaterials or to introduce chirality for applications in enantioselective sensing or catalysis. mdpi.com

The ability of azetidines to undergo ring-opening polymerization could be exploited to create novel polymers and materials. digitellinc.comrsc.org By designing appropriate derivatives of this compound, it may be possible to synthesize polymers with unique architectures and properties, potentially for applications in drug delivery or as functional coatings. acs.org The formation of azetidinium salts from the parent compound could also be explored for creating materials with interesting ionic and self-assembly properties. researcher.life

In the realm of device engineering, the chiral nature of this compound could be harnessed for the development of chiral sensors or as components in chiroptical devices. The precise arrangement of functional groups on the rigid azetidine scaffold could enable highly specific interactions with other chiral molecules.

Conclusion and Research Outlook for Rel 2s,4s Azetidine 2,4 Diyl Dimethanol

Summary of Key Methodological and Theoretical Advancements

The synthesis and understanding of functionalized azetidines, including diol derivatives, have been significantly propelled by recent innovations. Methodologically, the construction of the strained four-membered ring has moved beyond classical cyclization techniques.

Key advancements include:

Novel Cycloaddition and Cyclization Strategies: Modern synthetic chemistry has enabled more efficient access to the azetidine (B1206935) core. Visible-light-mediated aza-Paternò-Büchi reactions, which are [2+2] photocycloadditions, provide a direct route to the azetidine skeleton. researchgate.netrsc.org Additionally, palladium-catalyzed intramolecular C-H amination and the ring contraction of larger heterocycles like pyrrolidinones have emerged as powerful methods for creating functionalized azetidines. rsc.org For 2,4-disubstituted systems specifically, the activation of homoallylic amines with reagents like phenylselenium bromide offers a regioselective pathway. medwinpublishers.com Another innovative approach involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which can furnish azetidines with adjacent functional groups. frontiersin.orgnih.gov

Stereoselective Control: Achieving the specific stereochemistry seen in Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol—a cis- or syn-arrangement of substituents with defined chirality—is a formidable challenge. Recent breakthroughs in asymmetric catalysis have been pivotal. For instance, the copper-catalyzed difunctionalization of azetines allows for the creation of two adjacent stereocenters with high stereocontrol, providing a viable pathway to chiral 2,3-disubstituted azetidines. acs.org The reduction of existing chiral precursors, such as azetidine-2-carboxylic acids, can also yield chiral diols like azetidine iminosugar derivatives. nsf.gov

Theoretically, our understanding of azetidine chemistry is rooted in its significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This inherent strain energy makes the azetidine ring more stable and easier to handle than the highly reactive aziridine (B145994) ring, yet sufficiently activated for unique chemical transformations not seen in more stable five- or six-membered rings like pyrrolidine. rsc.orgrsc.org This balance of stability and reactivity is a defining feature. researchgate.net Computational studies have further clarified the reaction pathways for azetidine formation, suggesting that lanthanum catalysts can invert the typical regioselectivity in the cyclization of epoxy amines by lowering the energy of the azetidine-forming transition state. nih.gov

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

Heterocycle Ring Size Approximate Ring Strain (kcal/mol)
Aziridine 3 27.7
Azetidine 4 25.4

This table illustrates the unique thermodynamic position of the azetidine ring, which governs its reactivity. rsc.org

Persistent Challenges and Promising Opportunities in Azetidine Diol Chemistry

Despite recent progress, significant hurdles remain in the synthesis and application of complex azetidines like this compound.

Persistent Challenges:

Synthetic Accessibility: The construction of four-membered rings remains less efficient than that of five- and six-membered rings. researchgate.net The synthesis of molecules with multiple, stereochemically defined substituents is particularly challenging.

Regio- and Stereoselectivity: Controlling the precise 3D arrangement of functional groups on the small, strained ring is a primary obstacle. Synthesizing a single enantiomer of a diol is exceptionally difficult due to the common formation of diastereomers and enantiomers. acs.org

Functionalization of Diols: Polyols, including diols, present persistent challenges for site-selective functionalization because the hydroxyl groups have very similar reactivity. rsc.org Developing methods to selectively modify one hydroxyl group in the presence of the other on the azetidine scaffold is a non-trivial task that requires sophisticated catalyst design. rsc.org

Promising Opportunities:

Chiral Building Blocks: Chiral diols are highly valuable as starting materials, chiral auxiliaries, and ligands in asymmetric synthesis. acs.orgresearchgate.net The rigid, well-defined structure of an azetidine diol could serve as a unique scaffold for creating novel organocatalysts or ligands for transition metal catalysis.

Strain-Release Chemistry: The inherent ring strain of azetidines can be harnessed to drive reactions that form more complex molecular architectures. rsc.org This allows azetidines to act as precursors to other types of heterocycles through controlled ring-opening or expansion reactions.

Development of Novel Catalytic Methods: The challenges in azetidine synthesis are driving innovation in catalysis. The development of new enantioselective methods, such as the asymmetric [3+1]-cycloaddition to form chiral azetines that can be subsequently reduced, represents a significant opportunity to access previously unattainable structures. nsf.gov

Broader Impact on Fundamental Organic Synthesis and Related Disciplines

The continued exploration of azetidine diol chemistry is poised to have a substantial impact beyond its immediate subfield.

Impact on Organic Synthesis: Advances in the synthesis of complex, strained heterocycles like this compound push the boundaries of synthetic methodology. nih.gov These efforts lead to the discovery of new reactions and catalysts that enrich the toolkit of organic chemists, enabling the construction of a wider variety of molecular structures.

Impact on Medicinal Chemistry: Heterocyclic compounds are central to modern drug design, with over 85% of biologically active chemicals containing a heterocycle. nih.govresearchgate.net Azetidines are considered "privileged structures" because their rigid, three-dimensional nature can improve pharmacological properties by locking a molecule into a bioactive conformation. researchgate.net The diol functionality offers points for further derivatization, allowing for the fine-tuning of properties like solubility and target binding. nih.gov The development of synthetic routes to novel azetidine scaffolds expands the available "drug-like" chemical space for discovering new therapeutic agents. nih.gov

Impact on Materials Science: The diol functionality of this compound makes it a potential monomer for creating novel polymers. The rigid azetidine core could impart unique structural and thermal properties to resulting polyesters or polyurethanes. The application of four-membered heterocycles in polymerization is a growing area of interest. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, and how do their yields and purity profiles compare?

  • Methodological Answer : Synthesis typically involves stereoselective ring-opening of azetidine precursors or diastereomeric resolution of diols. For example, chiral auxiliaries like tetraphenyl-1,3-dioxolane derivatives (e.g., (4S,5S)-2,2-dimethyl analogues) are used to control stereochemistry, as seen in related azetidine diol syntheses . Purification via column chromatography or recrystallization is critical, with yields ranging from 40–70% depending on solvent polarity and catalyst choice (e.g., chiral Brønsted acids). Purity is validated using HPLC with chiral stationary phases (>98% enantiomeric excess) .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemical purity of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) with chiral solvating agents (e.g., Eu(hfc)₃) can distinguish diastereotopic protons. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally similar imidazole-based diols . FTIR and polarimetry are supplementary for functional group and optical activity analysis .

Q. What safety protocols are essential when handling This compound in the lab?

  • Methodological Answer : Adhere to GHS hazard guidelines: use PPE (gloves, goggles), avoid inhalation of dust/aerosols, and ensure fume hood ventilation. In case of skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : AI-driven simulations can predict optimal parameters (temperature, solvent polarity, catalyst loading) by analyzing reaction kinetics and thermodynamics. For example, virtual screening of azetidine ring-opening pathways reduces trial-and-error experimentation. Machine learning models trained on existing azetidine diol datasets improve yield predictions by ≥15% .

Q. What strategies resolve contradictions between theoretical reactivity predictions and experimental outcomes?

  • Methodological Answer : Employ factorial design (e.g., 2^k designs) to isolate variables like steric hindrance or solvent effects. For instance, discrepancies in nucleophilic substitution rates may arise from unaccounted hydrogen bonding; DFT calculations paired with in situ IR spectroscopy can validate transition states . Replicate experiments under controlled humidity/temperature to minimize environmental variability .

Q. How does stereochemistry influence the compound’s biological interactions, and what assays validate these effects?

  • Methodological Answer : The (2S,4S) configuration may enhance binding to enzymatic pockets (e.g., kinases or proteases) via spatial complementarity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences between stereoisomers. Cell-based assays (e.g., IC₅₀ determination in cancer lines) correlate stereochemistry with cytotoxicity .

Q. What advanced separation techniques improve resolution of diastereomeric byproducts during synthesis?

  • Methodological Answer : Chiral stationary phase (CSP) HPLC with polysaccharide derivatives (e.g., Chiralpak AD-H) achieves baseline separation. Simulated moving bed (SMB) chromatography scales this for preparative use. Membrane-based enantioselective separation, leveraging host-guest chemistry, is an emerging alternative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.